N-(2-(thiophen-3-yl)ethyl)picolinamide

Description

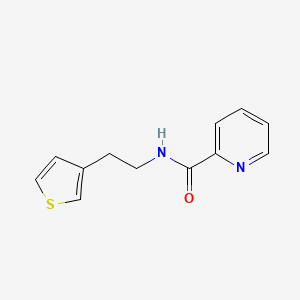

N-(2-(Thiophen-3-yl)ethyl)picolinamide is a picolinamide derivative featuring a thiophene ring connected via a two-carbon ethyl spacer to the amide nitrogen (Fig. 1). This structural motif combines the electron-rich thiophene moiety with the metal-chelating picolinamide group, making it relevant in coordination chemistry and biomedical applications. Potential applications include diagnostic imaging, polymer synthesis, and enzyme inhibition, as inferred from structurally related analogs.

Properties

IUPAC Name |

N-(2-thiophen-3-ylethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c15-12(11-3-1-2-6-13-11)14-7-4-10-5-8-16-9-10/h1-3,5-6,8-9H,4,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYJYAAVDSEEKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NCCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-3-yl)ethyl)picolinamide typically involves the reaction of 2-(thiophen-3-yl)ethylamine with picolinic acid or its derivatives. One common method is the condensation reaction, where the amine group of 2-(thiophen-3-yl)ethylamine reacts with the carboxylic acid group of picolinic acid to form the amide bond. This reaction often requires a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to proceed efficiently .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophen-3-yl)ethyl)picolinamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The thiophene ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(2-(thiophen-3-yl)ethyl)picolinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)ethyl)picolinamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the picolinamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural analogs and their differences are summarized in Table 1.

Key Observations :

- Spacer Effects : The ethyl spacer in N-(2-(thiophen-3-yl)ethyl)picolinamide may improve solubility and conformational flexibility compared to the rigid N-(thiophen-3-yl)picolinamide .

- Functional Group Impact: Radiofluorinated analogs like 18F-5-FPN demonstrate how substituents (e.g., fluorine) enhance diagnostic utility but introduce challenges like low radiochemical yield (5–10%) .

- Biological Activity : CDD-813’s complex substituent enables stereoselective BET bromodomain inhibition, highlighting the picolinamide scaffold’s versatility in drug design .

Biological Activity

N-(2-(thiophen-3-yl)ethyl)picolinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring and a picolinamide structure. The combination of these two moieties enhances its pharmacological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other picolinamide derivatives that affect nitric oxide and cyclooxygenase-2 (COX-2) production in macrophages .

- Antimicrobial Activity : The thiophene moiety is associated with enhanced antimicrobial properties, potentially acting through enzyme inhibition or receptor modulation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene-containing compounds. For instance, derivatives similar to this compound have demonstrated significant antiproliferative activities against various cancer cell lines. A related compound, DPP-21, showed an IC50 value of approximately 6.23 nM against six cancer cell lines, indicating strong anti-cancer efficacy .

Antibacterial Effects

In vitro studies have shown that this compound exhibits promising antibacterial activity. It has been evaluated against several bacterial strains, demonstrating effective inhibition comparable to established antibiotics .

Case Studies and Research Findings

- Antibacterial Evaluation : A study conducted on derivatives including this compound revealed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a novel antibacterial agent .

- Anticancer Activity : In a comparative study, the compound was tested alongside other thiophene derivatives for their ability to induce apoptosis in cancer cells. Results indicated that this compound could effectively trigger apoptotic pathways in treated cells, further supporting its role as an anticancer agent .

Data Summary

| Compound | Activity | IC50/ MIC Values |

|---|---|---|

| This compound | Antibacterial | Varies by strain |

| Related thiophene derivative (DPP-21) | Anticancer | 6.23 nM |

| Other thiophene derivatives | Antimicrobial | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.